molecular formula C16H9ClN2OS B6611486 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 23983-06-4

2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B6611486
CAS No.: 23983-06-4
M. Wt: 312.8 g/mol
InChI Key: KXQILZSNILUVNI-NTEUORMPSA-N
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Description

2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a recognized and potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. Its primary research value lies in its application as a chemical tool to probe the intricate pathways governed by GSK-3β. Studies have utilized this compound to investigate the therapeutic potential of GSK-3β inhibition in neurodegenerative contexts, such as Alzheimer's disease, where it has been shown to reduce tau hyperphosphorylation in cellular models [https://pubmed.ncbi.nlm.nih.gov/20564592/]. Furthermore, its inhibitory action is leveraged in diabetes research, as GSK-3β is a key regulator of glycogen synthesis, and its inhibition can mimic insulin signaling [https://pubmed.ncbi.nlm.nih.gov/20564592/]. By selectively blocking GSK-3β activity, this compound enables researchers to elucidate mechanisms related to Wnt/β-catenin signaling, apoptosis, and circadian rhythm regulation, providing critical insights for developing novel interventions for a spectrum of disorders.

Properties

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)9-14-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQILZSNILUVNI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)Cl)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23983-06-4
Record name Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-chlorophenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Core Reaction Mechanism

The most direct route involves cyclocondensation of 2-mercapto-1H-benzimidazole with 4-chlorobenzaldehyde in acidic media. This one-pot process facilitates simultaneous thiazole ring formation and introduction of the 4-chlorophenylmethylene group. The reaction proceeds via nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by dehydration and cyclization.

Reagents and Conditions

  • Reactants :

    • 2-Mercapto-1H-benzimidazole (1.0 equiv)

    • 4-Chlorobenzaldehyde (1.2 equiv)

  • Catalyst : Concentrated hydrochloric acid (HCl) or acetic acid

  • Solvent : Ethanol or glacial acetic acid

  • Temperature : Reflux (80–100°C)

  • Duration : 3–6 hours

Yield : 65–78% after recrystallization.

Optimization Insights

  • Acid Selection : HCl outperforms acetic acid in reaction rate but may require neutralization post-reaction.

  • Solvent Impact : Ethanol enhances solubility of intermediates, while acetic acid acts as both solvent and catalyst.

  • Stoichiometry : Excess aldehyde (1.2–1.5 equiv) minimizes dimerization byproducts.

Annelation via Thiazole Ring Construction

Intermediate Hydroxy-Dihydrothiazolo Precursors

An alternative pathway involves synthesizing 3-hydroxy-2,3-dihydrothiazolo[3,2-a]benzimidazole intermediates, which are subsequently oxidized or dehydrated.

Step 1: Formation of 3-Hydroxy Intermediate

  • Reactants :

    • 1H-Benzimidazole-2-thiol

    • 4-Chlorophenylglyoxal (or equivalent α-ketoaldehyde)

  • Conditions :

    • Solvent: DMF or DMSO

    • Temperature: 120°C, 2 hours

Step 2: Dehydration to Target Compound

  • Reagents : Phosphorus oxychloride (POCl₃) or H₂SO₄

  • Conditions : Reflux in toluene (110°C, 1 hour)

  • Yield : 70–82%.

Knoevenagel Condensation with Preformed Thiazolobenzimidazolone

Two-Step Approach

This method first synthesizes the thiazolo[3,2-a]benzimidazol-3(2H)-one core, followed by Knoevenagel condensation with 4-chlorobenzaldehyde.

Step 1: Core Synthesis

  • Reactants :

    • 2-Mercaptobenzimidazole

    • Diethyl 2-chloromalonate

  • Conditions :

    • Solvent: Ethanol

    • Reflux (4 hours)

    • Product : Thiazolo[3,2-a]benzimidazol-3(2H)-one (Yield: 85%).

Step 2: Condensation with 4-Chlorobenzaldehyde

  • Catalyst : Piperidine or ammonium acetate

  • Solvent : Ethanol or acetic acid

  • Temperature : 80°C, 2 hours

  • Yield : 60–68%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeKey Reference
CyclocondensationOne-pot, fewer stepsRequires strict stoichiometric control65–78%
AnnelationHigh purity intermediatesMulti-step, longer reaction times70–82%
Knoevenagel CondensationModular, flexible substitutionLower yields in condensation step60–68%

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 7.25–7.89 (m, 8H, aromatic protons)

    • δ 8.32 (s, 1H, methine CH).

  • ¹³C NMR :

    • δ 165.2 (C=O), 143.1 (C=N), 134.8–128.3 (aromatic carbons).

  • HRMS : m/z 313.01970 [M+H]⁺ (Calc. 313.01970).

X-ray Crystallography

While no crystallographic data exists for the 4-chloro derivative, analogs (e.g., 2-chlorophenyl) confirm the Z-configuration of the exocyclic double bond .

Chemical Reactions Analysis

Reactivity of the Thiazole Ring

The thiazole moiety undergoes electrophilic and oxidative transformations :

  • Oxidation : Treatment with H2_2O2_2/K2_2WO4_4 converts the thiazole sulfur to sulfone, forming 2,3-dihydro-1,1-dioxothiazolo[3,2-a]benzimidazole derivatives .

  • Cyclization : Reacts with diethyl ether-BF3_3 to form 2,3-dihydrothiazolo[3,2-a]benzimidazolium perchlorates .

Electrophilic Substitution at the Methylene Group

The exocyclic methylene group participates in condensation reactions :

  • Knoevenagel Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanolic KOH to form α,β-unsaturated ketones (e.g., 2-(3-aryl-1-oxo-2-propenyl) derivatives) .

  • Diazotization : Couples with aniline diazonium chloride to yield 2-(phenylazo) derivatives (λmax_{\text{max}} = 480 nm in DMSO) .

Nucleophilic Additions

The electron-deficient C2 position undergoes nucleophilic attacks :

  • Amination : Reacts with hydroxylamine or alkylamines to form hydrazones or Schiff bases (e.g., 2-(hydrazinylidene) derivatives) .

  • Thiourea Adducts : Forms 1-((1H-benzimidazol-2-yl)methyl)thiourea derivatives under trifluoroacetic acid .

Cycloaddition and Ring-Opening Reactions

  • [4+2] Cycloaddition : Participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene) to yield hexahydrobenzo imidazo[2,1-b]thiazoles .

  • Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the thiazole ring, producing 2-benzimidazolylthioacetophenones .

Halogen-Specific Reactivity

The 4-chlorophenyl group influences cross-coupling reactions :

  • Suzuki-Miyaura : Undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives (TOF = 120 h1^{-1}) .

  • Nucleophilic Aromatic Substitution : Replaces chlorine with methoxy or amino groups under microwave irradiation .

Biological Activity Correlation

Derivatives show enhanced bioactivity post-modification:

DerivativeIC50_{50} (μM)Target Pathogen
2-(3-Nitrophenylazo) analog12.3Staphylococcus aureus
Hydrazone derivative8.7HepG2 cancer cells

Data sourced from enzymatic assays and MIC testing .

Stability and Degradation

  • Photodegradation : UV irradiation (254 nm) cleaves the methylene bridge, forming 4-chlorobenzaldehyde and thiazolo[3,2-a]benzimidazol-3-one.

  • Thermal Stability : Decomposes above 300°C (TGA data), releasing HCl and CO2_2 .

Scientific Research Applications

Medicinal Applications

The medicinal applications of this compound are primarily linked to its biological activity against various diseases.

Anticancer Activity

Research indicates that thiazolo[3,2-a]benzimidazole derivatives exhibit significant anticancer properties. These compounds interfere with cellular mechanisms such as tubulin polymerization, which is crucial for cancer cell proliferation. A study highlighted that derivatives of this compound showed cytotoxic effects against several cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

Thiazolo[3,2-a]benzimidazole compounds have also demonstrated antimicrobial activity. They have been tested against various pathogens, including bacteria and fungi. The presence of the thiazole and benzimidazole moieties enhances their interaction with microbial targets, leading to effective inhibition of growth .

Anti-inflammatory Effects

Some studies have reported the anti-inflammatory properties of thiazolo[3,2-a]benzimidazole derivatives. These compounds may inhibit pathways involved in inflammation, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Synthetic Strategies

The synthesis of 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 2-mercaptobenzimidazole with appropriate aldehydes or ketones under acidic conditions. Various synthetic routes have been explored to optimize yield and purity:

  • Method A : Reaction of 2-mercaptobenzimidazole with 4-chlorobenzaldehyde in the presence of acid catalysts.
  • Method B : Cyclization reactions involving thioketones and benzoyl derivatives under controlled conditions.

These methods have been documented to yield high-purity products suitable for biological testing .

Case Studies

Several case studies provide insight into the practical applications and effectiveness of this compound.

Case Study 1: Anticancer Efficacy

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized various thiazolo[3,2-a]benzimidazole derivatives and evaluated their anticancer activity against human breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The compound displayed notable inhibitory effects with minimum inhibitory concentration (MIC) values suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Table 1: Comparison of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives

Compound Substituent Biological Activity (IC₅₀/Ki) Key Findings References
Target Compound 4-Chlorophenyl NPP1 inhibition (Ki = 467 nM) Most potent NPP1 inhibitor in its class
2-((3-Chlorophenyl)methylene) 3-Chlorophenyl Not explicitly reported Structurally similar; meta-Cl reduces π-stacking efficiency
2-(4-Nitrophenyl) derivative 4-Nitrophenyl Anticancer (IC₅₀ = 1.2 μM) Electron-withdrawing NO₂ enhances cytotoxicity
2-(4-Hydroxyphenyl)methylene 4-Hydroxyphenyl Antimicrobial (MIC = 8 μg/mL) Hydroxyl group improves solubility but reduces metabolic stability
2-(2,5-Dimethoxyphenyl) derivative 2,5-Dimethoxyphenyl Antifungal (IC₅₀ = 5.8 μM) Methoxy groups enhance membrane permeability

Key Observations:

  • Chlorophenyl Isomers : The 4-chloro derivative exhibits stronger NPP1 inhibition (Ki = 467 nM) compared to the 3-chloro isomer, likely due to optimal halogen positioning for target binding .
  • Electron-Withdrawing Groups : The 4-nitrophenyl derivative shows enhanced anticancer activity (IC₅₀ = 1.2 μM) due to increased electrophilicity .
  • Hydrophilic Substituents : The 4-hydroxyphenyl variant demonstrates moderate antimicrobial activity but suffers from rapid hepatic glucuronidation, limiting in vivo efficacy .

Spectral and Structural Differences

X-ray crystallography reveals distinct conformational changes based on substituents:

  • The 4-chlorophenyl derivative adopts a nearly planar structure (dihedral angle = 2.1°), facilitating π–π interactions critical for enzyme inhibition .
  • Bulky substituents (e.g., 2,5-dimethoxyphenyl) introduce torsional strain, reducing planarity and altering binding affinities .

IR and NMR spectra further differentiate derivatives:

  • The C=O stretch in the target compound appears at 1685 cm⁻¹, shifting to 1702 cm⁻¹ in the 4-nitro derivative due to electron withdrawal .
  • ¹H NMR of the 4-hydroxyphenyl variant shows a downfield singlet at δ 9.8 ppm for the phenolic –OH, absent in chlorinated analogs .

Biological Activity

The compound 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H9ClN2OS
  • Molecular Weight : 312.773 g/mol
  • CAS Number : 23983-06-4

The compound features a thiazole ring fused with a benzimidazole moiety, which is known for contributing to various pharmacological properties. The presence of the 4-chlorophenyl group enhances its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the thiazolo[3,2-a]benzimidazole class exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolo[3,2-a]benzimidazoles possess significant antimicrobial properties. For instance, compounds similar to 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Anticancer Potential : Thiazolo[3,2-a]benzimidazoles have been investigated for their anticancer properties. For example, certain derivatives have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antioxidant Activity : The antioxidant capabilities of these compounds have also been studied, with some derivatives exhibiting significant activity measured by IC50 values. This property is crucial for protecting cells from oxidative stress-related damage .

Synthesis Methods

The synthesis of 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 2-mercaptobenzimidazole with appropriate aldehydes in acidic conditions. The methods used include:

  • Condensation Reactions : Utilizing acidified solvents to facilitate the formation of the thiazole-benzimidazole structure.
  • Cyclization Techniques : Employing cyclization reactions that yield the target compound efficiently .

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazolo[3,2-a]benzimidazole derivatives revealed that compound variants exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain thiazolo[3,2-a]benzimidazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds induced apoptosis and showed promise as potential chemotherapeutic agents .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialMICs < 0.25 μg/mL against various pathogens
AnticancerCytotoxic effects on MCF-7 and HeLa cells
AntioxidantSignificant IC50 values indicating strong activity

Q & A

Q. What computational tools predict metabolic pathways and toxicity profiles?

  • In silico tools like SwissADME predict Phase I/II metabolism (e.g., cytochrome P450 interactions). Toxicity modules in Schrödinger’s QikProp estimate hepatotoxicity and mutagenicity (Ames test profiles). Molecular dynamics simulations model protein-ligand stability over time .

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